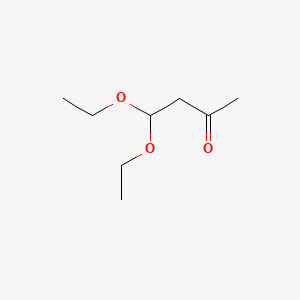
Ethenol;1-isocyanatooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenol;1-isocyanatooctadecane is a complex chemical compound with the molecular formula C21H41NO2 and a molecular weight of 339.55574 g/mol . This compound is a result of the reaction between hydrolyzed ethenol homopolymer and 1-isocyanatooctadecane. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ethenol, homopolymer, hydrolyzed, reaction products with 1-isocyanatooctadecane involves the reaction of hydrolyzed ethenol homopolymer with 1-isocyanatooctadecane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized reactors and precise temperature and pressure controls to optimize yield and purity .
Análisis De Reacciones Químicas
Ethenol;1-isocyanatooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, typically involving the use of reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
Ethenol;1-isocyanatooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mecanismo De Acción
The mechanism of action of ethenol, homopolymer, hydrolyzed, reaction products with 1-isocyanatooctadecane involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethenol;1-isocyanatooctadecane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other hydrolyzed ethenol homopolymers and isocyanate derivatives. the presence of the 1-isocyanatooctadecane moiety gives this compound distinct characteristics that make it suitable for specific applications .
Propiedades
Número CAS |
68649-17-2 |
|---|---|
Fórmula molecular |
C21H41NO2 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
ethenol;1-isocyanatooctadecane |
InChI |
InChI=1S/C19H37NO.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21;1-2-3/h2-18H2,1H3;2-3H,1H2 |
Clave InChI |
DCZDRXVYZGERTL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=C=O.C=CO |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN=C=O.C=CO |
Key on ui other cas no. |
68649-17-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)


![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)

